molecular formula C11H12N2S B12116566 2-Thiazolamine,N-methyl-4-(4-methylphenyl)-(9CI)

2-Thiazolamine,N-methyl-4-(4-methylphenyl)-(9CI)

Cat. No.: B12116566
M. Wt: 204.29 g/mol
InChI Key: WFSQATWLXBUAAF-UHFFFAOYSA-N
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Description

2-Thiazolamine,N-methyl-4-(4-methylphenyl)-(9CI) is a chemical compound with a unique structure that includes a thiazole ring, an amine group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine,N-methyl-4-(4-methylphenyl)-(9CI) typically involves the reaction of thiazole derivatives with appropriate amine and methylphenyl reagents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-Thiazolamine,N-methyl-4-(4-methylphenyl)-(9CI) may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine,N-methyl-4-(4-methylphenyl)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Thiazolamine,N-methyl-4-(4-methylphenyl)-(9CI) include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives.

Scientific Research Applications

2-Thiazolamine,N-methyl-4-(4-methylphenyl)-(9CI) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Thiazolamine,N-methyl-4-(4-methylphenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Thiazolamine,N-methyl-4-(4-methylphenyl)-(9CI) can be compared with other similar compounds, such as:

    2-Thiazolamine,N-methyl-4-phenyl: Lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.

    2-Thiazolamine,N-ethyl-4-(4-methylphenyl):

    2-Thiazolamine,N-methyl-4-(4-chlorophenyl): Substitutes a chlorine atom for the methyl group, which can significantly alter its chemical behavior and biological activity.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

N-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2S/c1-8-3-5-9(6-4-8)10-7-14-11(12-2)13-10/h3-7H,1-2H3,(H,12,13)

InChI Key

WFSQATWLXBUAAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC

Origin of Product

United States

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